molecular formula C12H8Cl2N2O2 B8614917 2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 84596-38-3

2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No. B8614917
M. Wt: 283.11 g/mol
InChI Key: ABGNUAGBAWPRCB-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid, ethyl ester (0.3 gram) was partially dissolved in 3 ml water and 3 ml dioxane and then 0.2 gram of sodium hydroxide was added. The reaction mixture was refluxed for 11/2-2 hours and, after the mixture was neutralized with glacial acetic acid, a precipitate formed which was collected and washed with water, yield approximately 250 mg, m.p. 280°-284° C. dec.
Name
2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid, ethyl ester
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][C:5]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[C:4]([Cl:20])[N:3]=1.O1CCOCC1.[OH-].[Na+].C(O)(=O)C>O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[C:4]([Cl:20])[N:3]=1 |f:2.3|

Inputs

Step One
Name
2-Amino-6-chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid, ethyl ester
Quantity
0.3 g
Type
reactant
Smiles
NC1=NC(=C(C=C1C(=O)OCC)C1=CC=C(C=C1)Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 11/2-2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water, yield approximately 250 mg, m.p. 280°-284° C. dec.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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